molecular formula C15H13ClN2O3 B7580165 4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid

カタログ番号 B7580165
分子量: 304.73 g/mol
InChIキー: GFHSDGZNKUUSBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid, also known as CPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. CPB has shown promising results in the treatment of type 2 diabetes, and its potential as a therapeutic agent is currently being explored.

作用機序

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid works by inhibiting the enzyme DPP-4, which is responsible for the breakdown of incretin hormones such as GLP-1 and GIP. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion. By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. This compound has also been shown to have other effects on glucose metabolism, such as improving insulin sensitivity and reducing glucose production in the liver.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects on glucose metabolism. It increases the levels of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and reduce blood glucose levels. This compound also improves insulin sensitivity and reduces glucose production in the liver. In addition, this compound has been shown to have anti-inflammatory effects and may have a role in the prevention of cardiovascular disease.

実験室実験の利点と制限

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid has several advantages for use in lab experiments. It is a potent inhibitor of DPP-4 and has been extensively studied for its effects on glucose metabolism. This compound is also relatively stable and can be synthesized in large quantities. However, there are also limitations to the use of this compound in lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. This compound also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for research on 4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid. One area of interest is the development of more potent and selective inhibitors of DPP-4. Another area of interest is the exploration of this compound's effects on other metabolic pathways, such as lipid metabolism. This compound may also have potential as a therapeutic agent for other diseases, such as cancer and Alzheimer's disease. Finally, the development of new synthetic methods for this compound may improve its availability and reduce its cost.

合成法

The synthesis of 4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid involves several steps, starting with the reaction between 3-chloropyridine-4-carboxylic acid and methylamine to form 3-chloropyridine-4-carboxylic acid methylamide. This intermediate is then reacted with formaldehyde and benzoic acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

科学的研究の応用

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid has been extensively studied for its potential as a therapeutic agent in the treatment of type 2 diabetes. It works by inhibiting the enzyme DPP-4, which is involved in the breakdown of incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. This compound has shown promising results in preclinical studies and has been tested in several clinical trials.

特性

IUPAC Name

4-[[(3-chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-18(14(19)12-6-7-17-8-13(12)16)9-10-2-4-11(5-3-10)15(20)21/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHSDGZNKUUSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。